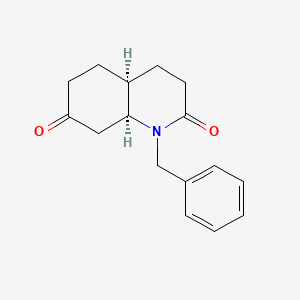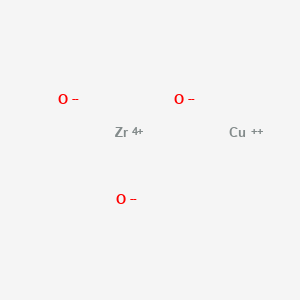
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexene, featuring a nitrile group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-ol with a suitable nitrile source under acidic or basic conditions. Common reagents used in this synthesis include acetonitrile, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site, participating in various chemical reactions that lead to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- (5,5-Dimethylcyclohex-2-en-1-yl)acetate
- (5,5-Dimethylcyclohex-2-en-1-yl)methanol
- (5,5-Dimethylcyclohex-2-en-1-yl)amine
Uniqueness
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is unique due to its specific structure, which includes a nitrile group attached to a cyclohexene ring
Propiedades
Número CAS |
65577-91-5 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2-(5,5-dimethylcyclohex-2-en-1-yl)acetonitrile |
InChI |
InChI=1S/C10H15N/c1-10(2)6-3-4-9(8-10)5-7-11/h3-4,9H,5-6,8H2,1-2H3 |
Clave InChI |
FLTCXYQWVBLDJD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CC(C1)CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















